molecular formula C8H5Cl2N3O B2711049 3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine CAS No. 2167537-28-0

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

Cat. No. B2711049
CAS RN: 2167537-28-0
M. Wt: 230.05
InChI Key: OJLFGJOWGSNFGS-UHFFFAOYSA-N
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Description

The compound “3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine” belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 2,5-dichlorophenyl group suggests that the compound has a phenyl ring substituted with two chlorine atoms at the 2nd and 5th positions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,4-oxadiazole ring and the 2,5-dichlorophenyl group. The presence of nitrogen and oxygen in the oxadiazole ring and the chlorine atoms on the phenyl ring would contribute to the compound’s polarity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. The presence of the oxadiazole ring and the dichlorophenyl group in this compound could influence its properties such as solubility, melting point, boiling point, and stability .

Scientific Research Applications

Synthesis Methodologies

  • Novel Synthesis Approaches : Research has led to the development of novel methods for synthesizing 1,3,4-oxadiazole derivatives, which are efficient and yield high results without the need for catalysts or activation. This innovation offers an alternative method for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, enhancing the versatility and applicability of these compounds in various scientific fields (Ramazani & Rezaei, 2010).

  • Ring-Fission and C–C Bond Cleavage Reactions : Studies have investigated the reactions involving N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, leading to ring fission of the oxadiazole system and formation of new compounds. These findings are significant in understanding the chemical behavior of 1,3,4-oxadiazoles under various conditions (Jäger et al., 2002).

Biological and Pharmaceutical Applications

  • Antimicrobial Properties : Some 1,3,4-oxadiazole derivatives have shown promising antimicrobial activities, which could be harnessed in the development of new antimicrobial agents. These compounds have been synthesized and evaluated for their efficacy against various microbial strains (JagadeeshPrasad et al., 2015).

  • Antitubercular Agents : The development of water-soluble 3,5-dinitrophenyl tetrazole and oxadiazole antitubercular agents have shown significant in vitro antimycobacterial effects. These compounds offer potential for further pharmacokinetic and pharmacodynamic studies, which could lead to new treatments for tuberculosis (Roh et al., 2017).

Chemical and Material Science Applications

  • Photochemical Synthesis : A photochemical methodology for synthesizing 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles has been reported. This innovative approach demonstrates the potential of using photochemistry in the synthesis of complex oxadiazoles, which could have applications in material science and chemical engineering (Buscemi et al., 2001).

  • Corrosion Inhibition Studies : Quantum chemical and molecular dynamics simulation studies have been conducted on thiazole and thiadiazole derivatives, including 1,3,4-oxadiazoles, to evaluate their performance as corrosion inhibitors. These studies provide insights into the application of these compounds in protecting metals against corrosion, which is vital in industrial applications (Kaya et al., 2016).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity. Without specific information on the intended use of this compound, it’s challenging to provide a detailed analysis of its mechanism of action .

Future Directions

The future directions for the study of this compound would depend on its potential applications. It could be interesting to explore its potential uses in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

3-(2,5-dichlorophenyl)-1,2,4-oxadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N3O/c9-4-1-2-6(10)5(3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLFGJOWGSNFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NOC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,5-Dichlorophenyl)-1,2,4-oxadiazol-5-amine

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